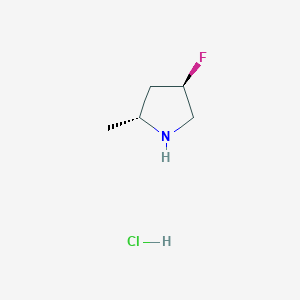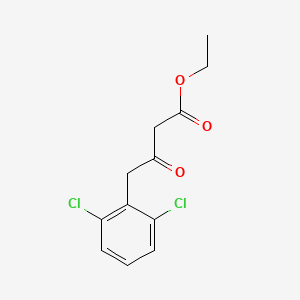
1-Bromo-2-isopropoxy-4-methylbenzene
Descripción general
Descripción
1-Bromo-2-isopropoxy-4-methylbenzene is a chemical compound with the molecular formula C10H13BrO. It is characterized by a benzene ring substituted with a bromo group, an isopropoxy group, and a methyl group. This compound is primarily used as an intermediate in organic syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-isopropoxy-4-methylbenzene can be synthesized through various methods. One common approach involves the bromination of 2-isopropoxy-4-methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide . The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-isopropoxy-4-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromo group on the benzene ring makes it susceptible to further substitution reactions.
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines under appropriate conditions.
Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid at low temperatures.
Sulfonation: Sulfur trioxide and sulfuric acid at moderate temperatures.
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in alkaline conditions or chromium trioxide in acidic conditions.
Major Products Formed
Nitration: 1-Bromo-2-isopropoxy-4-methyl-3-nitrobenzene.
Sulfonation: 1-Bromo-2-isopropoxy-4-methylbenzenesulfonic acid.
Nucleophilic Substitution: 2-Isopropoxy-4-methylphenol (when hydroxide is the nucleophile).
Oxidation: 1-Bromo-2-isopropoxy-4-methylbenzaldehyde.
Aplicaciones Científicas De Investigación
1-Bromo-2-isopropoxy-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Material Science: It is used in the preparation of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: Researchers explore its potential in developing new drugs and therapeutic agents.
Catalysis: It is employed in catalytic processes to enhance reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-isopropoxy-4-methylbenzene depends on its use in specific chemical reactions. As a brominated aromatic compound, it can act as an electrophile in electrophilic aromatic substitution reactions. The bromo group withdraws electron density from the benzene ring, making it more susceptible to attack by nucleophiles. In nucleophilic substitution reactions, the bromo group can be displaced by nucleophiles, forming new carbon-nucleophile bonds.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-methoxy-4-methylbenzene: Similar structure but with a methoxy group instead of an isopropoxy group.
1-Bromo-2-ethoxy-4-methylbenzene: Similar structure but with an ethoxy group instead of an isopropoxy group.
1-Bromo-2-isopropoxybenzene: Similar structure but without the methyl group on the benzene ring.
Uniqueness
1-Bromo-2-isopropoxy-4-methylbenzene is unique due to the presence of both an isopropoxy group and a methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes.
Propiedades
IUPAC Name |
1-bromo-4-methyl-2-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCHJYQPPRDMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B3117025.png)








![2-[4-(1H-pyrrol-1-yl)phenyl]acetonitrile](/img/structure/B3117089.png)




